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Introduction

Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine
transporter 1 (GlyT1).[1] As a member of the sarcosine-based class of inhibitors, Org 25935
acts non-competitively to increase synaptic levels of glycine. This potentiation of glycinergic
neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor where glycine
acts as an essential co-agonist, has led to its investigation in a range of central nervous system
(CNS) disorders. This technical guide provides a comprehensive overview of the in vitro
potency and selectivity profile of Org 25935, including detailed experimental protocols and
visual representations of key pathways and workflows.

In Vitro Potency

The in vitro potency of Org 25935 has been determined through functional assays measuring
the inhibition of glycine uptake mediated by GlyT1. The half-maximal inhibitory concentration
(IC50) is a key parameter for quantifying the potency of a compound.
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Target Assay Type Reported IC50 Reference
Glycine Transporter 1 Functional Glycine
100 nM
(GlyT1) Uptake
Glycine Transporter 1 Functional Glycine 162 nM (0.162 2]
(GlyT1) Uptake pmol/L)

In Vitro Selectivity Profile

Org 25935 is characterized by its high selectivity for GlyT1 over the glycine transporter 2
(GlyT2). It has been reported to have negligible action on GlyT2. Furthermore, qualitative
assessments indicate a lack of significant affinity for a range of other common CNS targets.

Target Selectivity Information Reference

Glycine Transporter 2 (GlyT2) Negligible action

Dopamine Transporters Lacking significant affinity [2]
Serotonin Transporters Lacking significant affinity [2]
Noradrenaline Transporters Lacking significant affinity [2]
Glutamate Receptors Lacking significant affinity [2]
GABA Receptors Lacking significant affinity [2]

A comprehensive quantitative selectivity profile of Org 25935 against a broad panel of
receptors and transporters is not publicly available at the time of this writing.

Mechanism of Action

Org 25935 exerts its pharmacological effect by inhibiting the reuptake of glycine from the
synaptic cleft into glial cells and presynaptic neurons. This leads to an increase in the
extracellular concentration of glycine, thereby enhancing the activation of glycine-dependent
receptors.
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Caption: Mechanism of action of Org 25935.

Experimental Protocols
Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a test
compound like Org 25935 to its target, such as GlyT1, expressed in a cell line.

Wash Filters to Remove
Non-specific Binding

Separate Bound and Free
Radioligand via Filtration

Prepare Membranes Incubate Membranes with
from GlyT1 ing cells lioli and Org 25935

Click to download full resolution via product page
Caption: Workflow for a radioligand binding assay.
1. Membrane Preparation:

o Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are harvested.
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The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
The membrane pellet is washed and resuspended in an appropriate assay buffer.
Protein concentration of the membrane preparation is determined.

. Assay Conditions:
The assay is typically performed in a 96-well plate format.

To each well, the following are added in order:

[¢]

Assay buffer

[e]

A fixed concentration of a suitable radioligand for the target transporter.

[e]

A range of concentrations of the test compound (e.g., Org 25935) or vehicle for total
binding, and a saturating concentration of a known inhibitor for non-specific binding.

[e]

The prepared cell membranes.

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a
sufficient time to reach equilibrium.

. Filtration and Washing:

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell
harvester. This separates the membrane-bound radioligand from the free radioligand.

The filters are washed multiple times with ice-cold wash buffer to minimize non-specific
binding.

. Quantification and Data Analysis:
The filter plate is dried, and a scintillation cocktail is added to each well.
The radioactivity retained on the filters is measured using a scintillation counter.

Specific binding is calculated by subtracting non-specific binding from total binding.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1677470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The data are then analyzed using non-linear regression to determine the IC50 of the test

compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Glycine Uptake Assay (General Protocol)

This protocol describes a general method for assessing the functional inhibition of glycine
transport by a compound like Org 25935 in a cell-based assay.

Seed GlyT1-expressing Pre-incubate Cells with
Cells in a 96-well Plate Org 25935 or Vehicle

Add Radiolabeled Glycine Terminate Uptake by Quantify Intracellular
and Incubate ‘Washing with Cold Buffer Radioactivity

Click to download full resolution via product page

Caption: Workflow for a functional glycine uptake assay.

1. Cell Culture and Seeding:

o Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are cultured under
appropriate conditions.

e The cells are seeded into 96-well plates and allowed to adhere and form a confluent
monolayer.

2. Assay Procedure:

e The cell culture medium is removed, and the cells are washed with an appropriate assay
buffer.

e The cells are then pre-incubated for a defined period with various concentrations of the test
compound (e.g., Org 25935) or vehicle.

 To initiate the uptake reaction, a solution containing a fixed concentration of radiolabeled
glycine (e.g., [3H]glycine) is added to each well.

e The plate is incubated at a specific temperature (e.g., 37°C) for a short period to allow for
glycine uptake.

3. Termination and Lysis:
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e The uptake is terminated by rapidly aspirating the glycine solution and washing the cells
multiple times with ice-cold buffer to remove extracellular radiolabel.

e The cells are then lysed using a suitable lysis buffer.
4. Quantification and Data Analysis:
o Ascintillant is added to the cell lysates.

o The amount of radiolabeled glycine taken up by the cells is quantified using a scintillation
counter.

e The data are analyzed using non-linear regression to determine the IC50 of the test
compound, which reflects its functional inhibitory potency.

Conclusion

Org 25935 is a potent and selective in vitro inhibitor of the glycine transporter 1. Its high affinity
for GlyT1 and negligible activity at GlyT2 and other major CNS targets underscore its targeted
pharmacological profile. The experimental protocols detailed in this guide provide a framework
for the in vitro characterization of similar GlyT1 inhibitors, which are crucial steps in the drug
discovery and development pipeline. Further investigation into the comprehensive off-target
profile through broad panel screening would provide a more complete understanding of the
selectivity of Org 25935.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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org-25935]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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